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3-(4-Acetyloxyphenyl)benzoic acid - 300675-38-1

3-(4-Acetyloxyphenyl)benzoic acid

Catalog Number: EVT-402638
CAS Number: 300675-38-1
Molecular Formula: C15H12O4
Molecular Weight: 256.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-Hydroxybenzoic acid

  • Compound Description: 4-Hydroxybenzoic acid is a natural phenolic compound. It is a precursor for the biosynthesis of other important molecules in plants. []

3-(4'-Hydroxyphenoxy)benzoic acid

  • Compound Description: 3-(4'-Hydroxyphenoxy)benzoic acid is a monomer used in the synthesis of copolyesters. Copolyesters containing 3-(4'-Hydroxyphenoxy)benzoic acid exhibit interesting properties such as thermotropic behavior and the formation of nematic melts. []
Overview

3-(4-Acetyloxyphenyl)benzoic acid, also known as 3-(4-acetyloxy)benzoic acid, is an aromatic compound characterized by the presence of both benzoic acid and an acetyloxy group. This compound is notable for its potential applications in various fields, including pharmaceuticals and materials science. Its structure allows for interactions that can be exploited in different chemical reactions and biological applications.

Source and Classification

This compound can be synthesized from 4-hydroxybenzoic acid, which serves as a precursor. It belongs to the class of benzoic acids, specifically categorized under aromatic carboxylic acids due to the presence of a carboxylic acid functional group attached to an aromatic ring. The molecular formula for 3-(4-Acetyloxyphenyl)benzoic acid is C15H12O4, indicating it contains 15 carbon atoms, 12 hydrogen atoms, and 4 oxygen atoms .

Synthesis Analysis

Methods and Technical Details

The synthesis of 3-(4-Acetyloxyphenyl)benzoic acid typically involves the acetylation of 4-hydroxybenzoic acid. The general procedure includes:

  1. Reagents: Acetic anhydride or acetyl chloride is used as the acetylating agent.
  2. Reaction Conditions: The reaction is usually conducted under reflux conditions in an organic solvent such as dichloromethane or toluene.
  3. Isolation: After completion, the product is purified through recrystallization from a suitable solvent.

The reaction can be summarized as follows:

4 Hydroxybenzoic Acid+Acetic Anhydride3 4 Acetyloxyphenyl benzoic Acid+Acetic Acid\text{4 Hydroxybenzoic Acid}+\text{Acetic Anhydride}\rightarrow \text{3 4 Acetyloxyphenyl benzoic Acid}+\text{Acetic Acid}

This method generally yields high purity products with good yields .

Chemical Reactions Analysis

Reactions and Technical Details

The compound can participate in various chemical reactions due to its functional groups:

  1. Esterification: It can react with alcohols to form esters.
  2. Hydrolysis: Under acidic or basic conditions, it can hydrolyze back to its constituent acids.
  3. Nucleophilic Substitution: The acetyloxy group can undergo substitution reactions, making it a versatile intermediate in organic synthesis.

The reactivity is influenced by the electron-donating or withdrawing nature of substituents on the aromatic rings .

Mechanism of Action

Process and Data

The mechanism of action for 3-(4-Acetyloxyphenyl)benzoic acid primarily revolves around its ability to interact with biological targets due to its structural features. For example:

  • Antioxidant Activity: The compound may scavenge free radicals due to the presence of hydroxyl groups, which can donate protons.
  • Enzyme Inhibition: It has been investigated for potential inhibitory effects on enzymes like elastase, where it may bind to the active site, preventing substrate access.

Studies indicate that compounds with similar structures exhibit significant biological activities, suggesting that this compound may also possess therapeutic potential .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in organic solvents such as ethanol and dichloromethane but less soluble in water.
  • Stability: Generally stable under normal conditions but may decompose under extreme pH or temperature conditions.

Relevant data from studies indicate that its stability and solubility characteristics make it suitable for various applications in organic synthesis and pharmaceuticals .

Applications

Scientific Uses

3-(4-Acetyloxyphenyl)benzoic acid has several notable applications:

  1. Pharmaceuticals: Potential use as an anti-inflammatory or analgesic agent due to its structural similarity to other active compounds.
  2. Material Science: Utilized in the synthesis of polymers and other materials where aromatic compounds are required.
  3. Biological Research: Investigated for its role in enzyme inhibition studies, particularly in relation to elastase activity.

The versatility of this compound makes it a valuable subject for further research into its properties and potential applications across different scientific fields .

Synthetic Methodologies and Optimization

Acetylation of 4-Hydroxybenzoic Acid: Kinetic and Mechanistic Studies

The synthesis of 3-(4-acetyloxyphenyl)benzoic acid derivatives fundamentally relies on the selective O-acylation of 4-hydroxybenzoic acid, a reaction characterized by distinct kinetics and mechanism under acid-catalyzed conditions. Experimental procedures demonstrate that optimal conversion occurs when 2 g of dry 4-hydroxybenzoic acid reacts with 3 mL acetic anhydride in the presence of concentrated sulfuric acid (1 drop) at 50–60°C for 15 minutes [1] . This reaction exhibits pseudo-first-order kinetics relative to 4-hydroxybenzoic acid under excess acetic anhydride conditions, with the sulfuric acid catalyst generating an acylium ion electrophile (CH₃CO⁺) through protonation of acetic anhydride.

The mechanistic pathway proceeds through nucleophilic attack by the phenolic oxygen on the activated carbonyl carbon, forming a tetrahedral intermediate that collapses to yield the ester and acetic acid. Temperature studies reveal significant kinetic acceleration above 40°C, but decomposition occurs beyond 70°C, establishing the 50–60°C window as optimal. Post-reaction, the product precipitates upon water addition (30 mL) and is isolated via vacuum filtration. Recrystallization refinement from ethanol-water (6 mL ethanol dissolved in 15 mL warm water) yields needle-like crystals with high purity, as verified by melting point analysis (150–200°C) and TLC .

Table 1: Key Reaction Parameters for 4-Hydroxybenzoic Acid Acetylation

ParameterOptimal ValueEffect of Deviation
Temperature50–60°C<40°C: Slow reaction; >70°C: Decomposition
Acetic Anhydride Stoichiometry1.5 eq relative to substrateSub-stoichiometric: Incomplete conversion
Catalyst (H₂SO₄)1 drop (∼0.05 mL)Excess: Side reactions (e.g., carboxylic acid acylation)
Reaction Time15 minutes<10 min: Low yield; >20 min: No significant improvement

Solvent-Mediated Polycondensation Strategies for Monomer Synthesis

Beyond direct acetylation, 3-(4-acetyloxyphenyl)benzoic acid derivatives serve as key monomers for polycondensation reactions, where solvent choice critically influences molecular weight and end-group fidelity. Benzoic acid melt polycondensation emerges as an innovative green methodology, leveraging molten benzoic acid (140–150°C) as both solvent and catalyst for imide formation between anhydride and amine monomers [7]. This approach eliminates traditional toxic polar aprotic solvents (e.g., NMP, DMF), enhances reaction rates via efficient heat transfer, and facilitates catalyst-free operation due to benzoic acid’s inherent proton-donating capability.

In a representative procedure, equimolar diamine (e.g., 3,4′-oxydianiline) and dianhydride monomers undergo polycondensation in molten benzoic acid (9.0 g solvent per 1.0 g monomers) at 150°C for 2 hours under inert gas [7]. The solvent mediates monomer solubilization while suppressing side reactions, enabling isolation of high-molecular-weight polyimides (Mₙ > 20 kDa) upon cooling and precipitation. Compared to classical two-step polyamic acid routes, this method achieves direct imidization without isolation of intermediates, significantly streamlining monomer-to-polymer workflows relevant to 3-(4-acetyloxyphenyl)benzoic acid-based systems.

Table 2: Solvent Systems for Polycondensation Involving Acetoxybenzoic Acid Derivatives

Solvent SystemTemperatureReaction TimeKey AdvantagesLimitations
Molten Benzoic Acid140–150°C2 hoursCatalyst-free, high MW polymers, green profileLimited to high-T stable monomers
Ethanol-Water MixtureReflux (~78°C)1–4 hoursLow cost, simple product isolationLow solubility of aromatic monomers
Toluene/Acetone (15:1)Room tempTLC developmentAnalytical purity control (TLC)Not suitable for synthesis

Role of Catalysts in Enhancing Reaction Efficiency and Selectivity

Catalyst selection dictates both the rate and pathway fidelity in synthesizing 3-(4-acetyloxyphenyl)benzoic acid, with Brønsted acids demonstrating superior performance over Lewis acids in O-selective acylations. Concentrated sulfuric acid (H₂SO₄) remains the benchmark for phenolic acetylation due to its potent electrophilic activation of acetic anhydride. This catalyst operates via dual protonation: initial proton transfer to anhydride generates the reactive acylium ion (CH₃C≡O⁺), while subsequent protonation of the phenolic oxygen enhances its nucleophilicity [1] . Alternative catalysts include:

  • Benzoic acid: Functions as a mild proton donor in polycondensations, enabling controlled imidization without over-acidification. Its high-temperature stability (up to 150°C) makes it ideal for melt-phase polymerizations, where it achieves near-quantitative yields while preserving ester functionality [7].
  • Recyclable organocatalysts: Solid acids (e.g., sulfonated polymers) permit catalyst reuse but suffer from diffusion limitations in heterogeneous systems. Notably, benzoic acid’s sublimation enables near-quantitative recovery post-polycondensation [7].

The hydroxyl group reactivity hierarchy (phenolic > carboxylic) underpins selectivity in mono-acetylated products. Catalysts must thus balance activity with chemoselectivity—excess H₂SO₄ risks diacetyl formation (esterification at -COOH), while milder acids (e.g., benzoic acid) preserve carboxylic acid functionality for subsequent polycondensation.

Table 3: Catalyst Performance in Esterification and Polycondensation Reactions

CatalystLoadingReaction TypeConversion/SelectivityKey Mechanism
Concentrated H₂SO₄Catalytic (1 drop)Phenolic acetylation>95% conversion, >90% selectivityAcylium ion generation
Benzoic AcidSolvent/CatalystPolycondensation>95% imidization yieldH-bonding activation of carbonyl
Sulfated Zirconia5–10 mol%Solid-acid acetylation70–85% conversionSurface electrophilic sites

Comparative Analysis of Batch vs. Continuous Flow Reactor Systems

The synthesis and transformation of 3-(4-acetyloxyphenyl)benzoic acid derivatives face significant engineering challenges in scaling, particularly regarding exothermicity and mixing efficiency. Batch and continuous flow systems offer divergent solutions:

  • Batch reactors (e.g., stirred-tank reactors) employ simple setups where 4-hydroxybenzoic acid, acetic anhydride, and catalyst are combined in a single vessel. This approach provides operational flexibility for multi-step sequences (e.g., acetylation followed by in-situ polycondensation) and accommodates heterogeneous slurries [4] [8]. However, scale-up introduces heat transfer limitations due to decreasing surface-area-to-volume ratios (SA/V). The acetylation exotherm risks thermal runaway in large batches, necessitating slow reagent addition and intensive cooling.

  • Continuous flow reactors excel in intensifying transport processes. Microreactors or tubular systems enable rapid mixing and precise temperature control (ΔT ± 2°C) via enhanced SA/V ratios. For the acetylation reaction, this translates to reduced reaction times (≤5 minutes vs. 15 minutes in batch) and minimized byproduct formation [4] [8]. A representative study on nitroarene hydrogenation—analogous in exothermicity—demonstrated 30% higher selectivity in flow due to eliminated hot spots [5].

Flow chemistry’s superior heat management is quantified by the heat transfer equation:$$Q = U \times A \times \Delta T$$Where Q = heat removal rate, U = overall heat transfer coefficient, A = surface area, and ΔT = temperature gradient. Continuous systems achieve higher U and A values than batch reactors, permitting lower ΔT for equivalent Q [8]. This is critical for preserving thermally sensitive acetoxy groups during scale-up. Gas-liquid reactions (e.g., hydrogenations of intermediates) particularly benefit from flow’s enhanced mass transfer, as evidenced by 20–50% productivity gains in pharmaceutical applications [5] [8].

Table 4: Batch vs. Flow Reactor Performance for Functionalized Benzoic Acid Synthesis

ParameterBatch ReactorContinuous Flow ReactorAdvantage Margin
Heat Transfer EfficiencyLow (SA/V decreases with scale)High (constant SA/V)5–10x higher UA in flow
Reaction Time (Acetylation)15–30 minutes2–5 minutes3–6x faster
Temperature Control±5°C (at >100L scale)±1–2°C2–5x tighter control
Byproduct FormationModerate-High (local hot spots)Low (isothermal profile)10–30% reduction in flow
ScalabilityLinear (larger vessels)Numbering-up (parallel units)Lower capital cost for flow

Synthesis-Related Compounds

Properties

CAS Number

300675-38-1

Product Name

3-(4-Acetyloxyphenyl)benzoic acid

IUPAC Name

3-(4-acetyloxyphenyl)benzoic acid

Molecular Formula

C15H12O4

Molecular Weight

256.25 g/mol

InChI

InChI=1S/C15H12O4/c1-10(16)19-14-7-5-11(6-8-14)12-3-2-4-13(9-12)15(17)18/h2-9H,1H3,(H,17,18)

InChI Key

ZUGFBMFSKBFSOA-UHFFFAOYSA-N

SMILES

CC(=O)OC1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)O

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)O

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